Cas no 52535-72-5 (2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid)
2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid
- 4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylic acid
- BBL000719
- AKOS000129430
- Oprea1_440840
- DTXSID301202531
- AH-262/32338008
- VS-00683
- Oprea1_011792
- 2-benzamido-4,5-dimethylthiophene-3-carboxylic acid
- CS-0319894
- MFCD00437066
- 52535-72-5
- DB-375890
- STK279842
- starbld0021949
- 5-benzamido-2,3-dimethylthiophene-4-carboxylic acid
- SCHEMBL23413257
-
- Inchi: 1S/C14H13NO3S/c1-8-9(2)19-13(11(8)14(17)18)15-12(16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18)
- InChI Key: HTBXMKTUPNCXIJ-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)O)C(C)=C1C)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 275.06161445Da
- Monoisotopic Mass: 275.06161445Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 94.6Ų
2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390564-100mg |
2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid |
52535-72-5 | 98% | 100mg |
¥1226.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390564-250mg |
2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid |
52535-72-5 | 98% | 250mg |
¥1638.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390564-1g |
2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid |
52535-72-5 | 98% | 1g |
¥2302.00 | 2024-05-10 |
2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid
Introduction to 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid (CAS No. 52535-72-5)
2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid, identified by its Chemical Abstracts Service (CAS) number 52535-72-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including its benzoylamino and thiophenecarboxylic acid moieties, contribute to its unique chemical properties and functional versatility.
The synthesis and characterization of 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid have been subjects of extensive research due to its promising pharmacological profile. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents. The presence of both aromatic and heterocyclic components in its structure suggests potential interactions with biological targets, making it a valuable scaffold for drug design.
In the realm of medicinal chemistry, thiophene derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The benzoylamino group in 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid enhances its ability to interact with biological macromolecules, such as enzymes and receptors. This interaction is crucial for modulating biological pathways and achieving therapeutic effects. The 4,5-dimethyl substitution pattern further fine-tunes the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies to identify potential drug candidates. 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid has been utilized in these studies as a lead compound due to its structural complexity and predicted bioactivity. Computational models have suggested that this compound may exhibit inhibitory effects on various enzymes implicated in diseases such as cancer and neurodegeneration. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of thiophene-based molecules.
Experimental validation of these computational predictions has been conducted through in vitro assays. Preliminary results indicate that 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid demonstrates significant inhibitory activity against certain target enzymes. For instance, studies have shown its potential to inhibit kinases involved in cancer cell proliferation. Additionally, its interaction with other biological targets has been explored, revealing additional therapeutic possibilities. These findings highlight the compound's multifaceted potential as a pharmacological tool.
The synthetic route to 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid is another area of active research. Efficient synthetic methodologies are essential for large-scale production and further exploration of its applications. Researchers have developed multi-step synthetic strategies that leverage modern organic transformations to achieve high yields and purity. These advancements not only facilitate laboratory-scale investigations but also pave the way for industrial applications.
The role of thiophene derivatives in drug development extends beyond their direct therapeutic applications. They serve as valuable building blocks for more complex molecules, allowing chemists to design hybrid compounds with enhanced pharmacological profiles. The structural diversity inherent in thiophene chemistry makes it an attractive platform for innovation in medicinal chemistry.
In conclusion, 2-(benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid (CAS No. 52535-72-5) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising bioactivity make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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